6-Chloro-3-cyanocoumarin
Description
Overview of Coumarin (B35378) Scaffold Significance in Chemical Sciences
The coumarin scaffold, a benzopyrone structure, is a privileged framework in the chemical sciences. sciensage.infomdpi.com This versatile structure is found in numerous natural products and serves as a foundation for a vast array of synthetic compounds with diverse applications. sciensage.infonih.govresearchgate.net In medicinal chemistry, coumarin derivatives are recognized for a wide spectrum of biological activities. sciensage.inforesearchgate.net The adaptability of the coumarin nucleus allows for straightforward synthesis and modification, enabling the design of novel compounds for various scientific investigations. mdpi.comnih.gov Beyond medicine, the applications of the coumarin scaffold extend to agrochemicals, cosmetics, and the fragrance industry. nih.gov
Structural Characteristics of 6-Chloro-3-cyanocoumarin within the Coumarin Family
This compound is a synthetic derivative of the coumarin family. smolecule.com Its structure is distinguished by two key functional groups attached to the basic coumarin framework: a chloro group at the sixth position and a cyano group at the third position. smolecule.com The IUPAC name for this compound is 6-chloro-2-oxochromene-3-carbonitrile. smolecule.com
The presence of the electron-withdrawing chloro and cyano groups significantly influences the molecule's electronic properties and reactivity. smolecule.comtandfonline.com These substitutions enhance its chemical reactivity, making it a valuable intermediate for the synthesis of more complex molecules. smolecule.com The unique combination of these groups sets this compound apart from other coumarin derivatives, influencing its potential applications. smolecule.com
Below is a table summarizing the key structural and chemical properties of this compound:
| Property | Value |
| CAS Number | 28447-81-6 |
| Molecular Formula | C10H4ClNO2 |
| Molecular Weight | 205.60 g/mol |
| IUPAC Name | 6-chloro-2-oxochromene-3-carbonitrile |
| SMILES | C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C#N |
| InChI Key | VPKFUFWLNZVICO-UHFFFAOYSA-N |
This table is interactive and allows for sorting and filtering of the data.
Historical Context of Coumarin Research in Organic and Materials Chemistry
The history of coumarin research dates back to 1820, when the parent compound, coumarin, was first isolated from tonka beans. nih.govwikipedia.orgwho.int The synthesis of coumarin was first achieved in 1868 by Sir William Henry Perkin, a landmark event that also marked the first application of the now-famous Perkin reaction. wikipedia.orgbritannica.com Over the following decades, a variety of other synthetic methods were developed, including the Pechmann condensation, Knoevenagel condensation, and Wittig reaction, which allowed for the creation of a wide range of coumarin derivatives. researchgate.netwikipedia.org
The 20th and 21st centuries have witnessed an explosion in coumarin research, driven by the discovery of their diverse biological activities and their potential in materials science. unimi.itresearchgate.net Coumarin derivatives have been investigated for their optical properties, leading to their use as fluorescent probes and in the development of organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The ability to functionalize the coumarin scaffold at various positions has been a key driver of this research, allowing chemists to fine-tune the properties of the resulting molecules for specific applications. unimi.it
Research Gaps and Opportunities in this compound Investigations
While the broader coumarin family has been extensively studied, research specifically focused on this compound is more limited, presenting several opportunities for future investigation.
One significant area for further research is the exploration of its synthetic utility. The presence of both a chloro and a cyano group offers multiple reaction sites for further chemical modification. smolecule.com For instance, the chloro group can be a site for nucleophilic aromatic substitution, while the cyano group can be hydrolyzed, reduced, or participate in cycloaddition reactions. A deeper understanding of the reactivity of this compound could lead to the development of novel synthetic methodologies and the creation of new libraries of complex coumarin derivatives.
Another research gap lies in the comprehensive characterization of its material properties. While some coumarin derivatives are known for their fluorescence, detailed photophysical studies of this compound are not widely reported. researchgate.netuef.fi Investigating its fluorescence quantum yield, lifetime, and solvatochromic behavior could reveal its potential for applications in sensors, imaging agents, or organic electronics.
Furthermore, while the biological activities of many coumarin derivatives are well-documented, the specific biological profile of this compound remains an area ripe for exploration. smolecule.com Screening this compound against a variety of biological targets could uncover novel pharmacological properties.
Finally, computational studies could provide valuable insights into the structure-property relationships of this compound. Density functional theory (DFT) calculations could be employed to understand its electronic structure, reactivity, and spectroscopic properties, guiding future experimental work.
Properties
IUPAC Name |
6-chloro-2-oxochromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClNO2/c11-8-1-2-9-6(4-8)3-7(5-12)10(13)14-9/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKFUFWLNZVICO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354806 | |
| Record name | 6-chloro-3-cyanocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28447-81-6 | |
| Record name | 6-chloro-3-cyanocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Functionalization of 6 Chloro 3 Cyanocoumarin
Transformations Involving the Cyano Group
The nitrile (cyano) group at the C-3 position is a versatile functional handle that can be converted into various other functionalities or can participate directly in ring-forming reactions.
The reduction of the cyano group in 3-cyanocoumarins is a key method for producing 3-formylcoumarins, which are valuable synthetic building blocks. d-nb.info A particularly effective method involves the use of Raney nickel in formic acid. d-nb.inforesearchgate.net This reaction proceeds smoothly when a solution of the 3-cyanocoumarin (B81025) is stirred with Raney nickel in formic acid at elevated temperatures (80–90°C), typically for 1 to 2 hours. d-nb.info This process is noted for its high yields and the formation of 3-formylcoumarins as the sole product. researchgate.net The starting 3-cyanocoumarins are readily accessible through the Knoevenagel condensation of the corresponding salicylaldehydes. d-nb.inforesearchgate.net
While this specific reduction has been demonstrated on a range of substituted 3-cyanocoumarins, the general protocol is applicable to the 6-chloro derivative. The reaction provides a direct pathway to introduce an aldehyde group at the C-3 position, which can then be used in subsequent reactions like condensations, oxidations, or reductions. Other reducing agents such as lithium aluminium hydride or diisobutylaluminium hydride can also be employed to transform the cyano group, leading to aminomethyl or imine intermediates, respectively. researchgate.net
| Entry | Starting 3-Cyanocoumarin (R group) | Product 3-Formylcoumarin | Yield (%) | Reference |
| 1 | H | 2-Oxo-2H-chromene-3-carbaldehyde | 85 | researchgate.net |
| 2 | 7-OH | 7-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde | 92 | researchgate.net |
| 3 | 7-OMe | 7-Methoxy-2-oxo-2H-chromene-3-carbaldehyde | 94 | researchgate.net |
| 4 | 5,6-benz | 3-Oxo-3H-benzo[f]chromene-2-carbaldehyde | 90 | researchgate.net |
| 5 | 7-NEt₂ | 7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde | 78 | researchgate.net |
The nitrile group at the C-3 position can actively participate in cyclization reactions to form fused heterocyclic systems. The unique electronic properties and linear geometry of the nitrile make it a suitable component for various annulation strategies. researchgate.net One prominent example is the [3+2] cycloaddition reaction between nitriles and azides, which leads to the formation of tetrazole rings. researchgate.net This transformation highlights the ability of the nitrile to act as a precursor for nitrogen-rich heterocyclic systems.
Furthermore, the nitrile moiety in activated coumarin (B35378) systems, such as 3-cyano-4-styrylcoumarins, can undergo cascade reactions. nih.gov For instance, a sequence of thia-Michael addition, aldol reaction, and annulation with 2-mercaptoacetophenones results in complex polycyclic products containing coumarin, 2H-pyran-2-imine, and tetrahydrothiophene units. nih.gov Such reactions demonstrate the nitrile's role in constructing intricate molecular scaffolds through stereocontrolled functionalization. nih.gov The development of fused heterocyclic systems, such as pyrazoles, imidazoles, and triazoles, onto the coumarin core often leverages the reactivity of substituents at the C-3 and C-4 positions, for which the cyano group can be a critical precursor. nih.gov
Reactions at the Halogen Position (C-6 Chlorine)
The chlorine atom at the C-6 position of the benzene (B151609) ring is a key site for introducing structural diversity through substitution or cross-coupling reactions.
The chlorine atom on the benzene ring of 6-Chloro-3-cyanocoumarin can be displaced by various nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov In this type of reaction, the aromatic ring is attacked by a nucleophile, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the leaving group (chloride ion) is expelled. nih.gov The rate of SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negative charge of the intermediate. nih.govbits-pilani.ac.in In this compound, both the fused pyrone ring and the C-3 cyano group exert a strong electron-withdrawing effect, thereby activating the C-6 position for nucleophilic attack.
This reactivity has been exploited to synthesize coumarin conjugates. For example, 6-chlorocoumarin derivatives can be coupled with nucleobases and nucleosides through a thioether linkage (-SCH₂–) under alkaline conditions, demonstrating a practical application of nucleophilic substitution at the C-6 position. researchgate.net
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to aryl halides like this compound. nih.govnih.gov Reactions such as the Suzuki-Miyaura coupling (using boronic acids), Heck coupling (using alkenes), and Sonogashira coupling (using terminal alkynes) can be employed to introduce a wide array of substituents at the C-6 position.
The Suzuki-Miyaura reaction, in particular, is widely used for the arylation of chlorocoumarins. researchgate.net The general procedure involves reacting the chloro-substituted coumarin with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a base. researchgate.netrsc.org This methodology allows for the synthesis of 6-aryl-3-cyanocoumarins, significantly diversifying the molecular structure. The versatility of cross-coupling reactions has been demonstrated in the synthesis of various substituted coumarins, highlighting their importance in medicinal chemistry and materials science. nih.govrsc.org
Reactivity of the Pyrone Ring and Benzene Moiety
Beyond the specific functional groups, the core coumarin scaffold itself exhibits characteristic reactivity. The α,β-unsaturated lactone (pyrone ring) and the fused benzene ring can both undergo chemical modifications.
The reactivity of the coumarin core is often focused on the C-3 and C-4 positions of the pyrone ring. nih.gov In this compound, the C-3 position is already substituted. However, the C-4 position remains a viable site for functionalization. For example, a visible light-induced cross-dehydrocoupling reaction between 3-cyanocoumarins and unactivated aliphatic aldehydes allows for the direct synthesis of 4-acylated coumarins. researchgate.net This method provides a mild and atom-economical route for C-H acylation at the C-4 position. researchgate.net Additionally, the pyrone ring of coumarin can act as a diene in [4+2] cycloaddition reactions with reactive dienophiles like benzynes, leading to the formation of polyaromatic scaffolds after a subsequent cheletropic extrusion of CO₂. nih.gov
| Entry | Aldehyde | 4-Acylated Coumarin Product | Yield (%) | Reference |
| 1 | Propanal | 4-Propanoyl-3-cyanocoumarin | 75 | researchgate.net |
| 2 | Isovaleraldehyde | 4-(3-Methylbutanoyl)-3-cyanocoumarin | 98 | researchgate.net |
| 3 | Cyclohexanecarbaldehyde | 4-(Cyclohexanecarbonyl)-3-cyanocoumarin | 85 | researchgate.net |
| 4 | Crotonaldehyde | 4-Crotonoyl-3-cyanocoumarin | 41 | researchgate.net |
Electrophilic and Nucleophilic Functionalization
The coumarin nucleus is generally considered electron-deficient, a characteristic that is further intensified in this compound by the presence of two strongly electron-withdrawing groups. The chloro and cyano substituents deactivate the aromatic ring towards electrophilic substitution. Consequently, reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, which typically occur on the benzene portion of the coumarin, are expected to be significantly retarded. The positions ortho and para to the chloro group (C5 and C7) are the most likely sites for any potential electrophilic attack, should forcing conditions be applied, due to the directing effect of the halogen.
Conversely, the electron-deficient nature of the pyrone ring, particularly the C4 position, makes it susceptible to nucleophilic attack. The presence of the cyano group at C3 enhances the electrophilicity of the C4 position, facilitating Michael addition reactions. Various nucleophiles, including amines, thiols, and carbanions, can be expected to add to the C4 position, leading to the formation of 3,4-dihydrocoumarin derivatives. This reactivity is a cornerstone for the derivatization of the coumarin scaffold. While specific studies on this compound are not extensively documented, the general reactivity pattern of 3-cyanocoumarins supports this mode of functionalization.
C-H Activation and Annulation Cascades for Fused Systems
Modern synthetic methodologies, such as transition metal-catalyzed C-H activation and annulation cascades, have emerged as powerful tools for the construction of complex fused-ring systems from coumarin precursors. These reactions offer an efficient and atom-economical approach to polycyclic scaffolds. For instance, Ru(II)-catalyzed C-H activation and annulation cascades have been successfully employed to construct intricate coumarin-fused benzo[a]quinolizin-4-ones and pyridin-2-ones. mdpi.comrsc.org In these processes, a pentacyclic coumarin-fused scaffold can be formed through successive C–H bond activation and [4+2] annulation cascades in a one-pot operation, often with moderate to good yields. mdpi.comrsc.org
While these studies have not specifically reported the use of this compound as a substrate, the principles of C-H activation suggest that this compound could be a viable candidate for such transformations. The directing group, often a pyridyl or a similar nitrogen-containing heterocycle temporarily installed on the coumarin, guides the metal catalyst to a specific C-H bond for activation. The electronic effects of the chloro and cyano groups would undoubtedly influence the reaction conditions required and potentially the regioselectivity of the C-H activation. Further research in this area could open new avenues for the synthesis of novel fused systems derived from this compound.
Derivatization Strategies for Extended Scaffolds
The inherent reactivity of the this compound core provides a platform for the synthesis of a diverse array of extended molecular architectures, particularly fused heterocyclic systems. These derivatization strategies are of significant interest in medicinal chemistry and materials science.
Formation of Fused Heterocyclic Systems (e.g., Pyrroles, Thiazoles, Pyrazoles)
The construction of fused heterocyclic rings onto the coumarin framework is a well-established strategy for generating novel compounds with diverse biological activities. The this compound molecule is a particularly useful precursor for such syntheses due to its reactive sites.
Fused Pyrroles: A notable example of the utility of chloro-substituted 3-cyanocoumarins is in the synthesis of fused pyrrolocoumarins. For instance, 4-chloro-3-cyanocoumarin, a close analog of the subject compound, has been used to synthesize ethyl 3-amino-4-oxo-1,4-dihydrochromeno[4,3-b]pyrrole-2-carboxylate. This transformation proceeds through an initial adduct formation with glycine ethyl ester, followed by cyclization. nih.gov This synthetic route highlights the potential of this compound to serve as a key intermediate in the preparation of novel pyrrole-fused coumarin derivatives. Multicomponent reactions (MCRs) are also a powerful tool for the synthesis of fused pyrroles from coumarin precursors. nih.govias.ac.in
| Starting Material | Reagents | Fused Heterocycle | Reference |
| 4-Chloro-3-cyanocoumarin | Glycine ethyl ester | Ethyl 3-amino-4-oxo-1,4-dihydrochromeno[4,3-b]pyrrole-2-carboxylate | nih.gov |
| Arylglyoxals, 4-hydroxycoumarin, Aromatic amines | Acetic acid (microwave) | Fused pyrroles with hydroxycoumarin and aryl substituents | rsc.org |
| Arylglyoxal, 4-hydroxycoumarin, 2-amino-1,4-naphthoquinone | Hexafluoroisopropanol (HFIP) | Coumarin-linked pyrrole derivatives fused with naphthoquinone | ias.ac.in |
Fused Thiazoles: The synthesis of thiazole-fused coumarins can be achieved through various synthetic pathways, often involving the reaction of a coumarin derivative bearing a suitable functional group with a thiazole precursor. A common method involves the reaction of a 3-(bromoacetyl)coumarin with a thioamide or thiourea. While not specifically demonstrated with this compound, this general strategy could be adapted. For example, a multi-step synthesis starting from this compound could potentially yield a precursor amenable to thiazole ring formation. A one-pot reaction using 3-(trifluoroacetyl)coumarin as a starting material has been reported for the synthesis of coumarin thiazoles.
| Starting Material | Reagents | Fused Heterocycle | Reference |
| 3-(Trifluoroacetyl)coumarin | Thiosemicarbazide/Substituted thiosemicarbazides | Coumarin thiazoles containing a trifluoromethyl group | |
| Epoxy-ketone of natural products | Thiourea or thioamide derivatives | Fused-thiazole derivatives | nih.govrsc.org |
Fused Pyrazoles: The synthesis of pyrazole-fused coumarins often involves the reaction of a coumarin with a hydrazine derivative. For instance, multicomponent reactions of 4-hydroxycoumarin, aldehydes, and hydrazine derivatives can lead to the formation of pyrano[2,3-c]pyrazole systems. The 3-cyano group in this compound can also serve as a precursor for pyrazole ring formation. For example, it could potentially react with hydrazine to form an aminopyrazole intermediate, which could then be further cyclized.
| Starting Material | Reagents | Fused Heterocycle | Reference |
| 3-(1-(2-bromoacetyl)-5-phenyl-4,5-dihydro-1H- pyrazol-3-yl)-2H-chromen-2-one | Flavone or amine | Coumarin-pyrazole derivatives | researchgate.net |
| 4-hydroxycoumarin, aldehydes, hydrazine derivatives | Catalyst | Pyrano[2,3-c]pyrazoles | researchgate.net |
Dimerization and Oligomerization Studies
The photodimerization of coumarins is a well-known [2+2] cycloaddition reaction that occurs upon irradiation with UV light, typically leading to the formation of a cyclobutane ring between two coumarin molecules. This process can result in four possible stereoisomers: syn head-to-head, anti head-to-head, syn head-to-tail, and anti head-to-tail dimers. The regioselectivity and stereoselectivity of this reaction are highly dependent on the reaction conditions, such as the solvent, the presence of sensitizers, and the substitution pattern on the coumarin ring. mdpi.comnih.gov
Spectroscopic and Photophysical Characterization
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are fundamental in confirming the molecular structure, identifying functional groups, and determining the molecular weight of 6-Chloro-3-cyanocoumarin.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D)
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton at position 4 (H-4) would likely appear as a downfield singlet due to the deshielding effects of the adjacent cyano and lactone carbonyl groups. The protons on the benzene (B151609) ring (H-5, H-7, and H-8) would exhibit a coupling pattern characteristic of a 1,2,4-trisubstituted aromatic system.
¹³C NMR: The carbon NMR spectrum would display signals for all ten carbon atoms in the molecule. The lactone carbonyl carbon (C-2) is expected at a significantly downfield chemical shift (around δ 160 ppm). The carbon of the nitrile group (C≡N) and the carbon to which it is attached (C-3) would also have characteristic shifts. The remaining carbon signals would correspond to the substituted benzene ring and the pyrone ring.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) would be used to establish correlations between adjacent protons, confirming the substitution pattern on the aromatic ring. HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) experiments would be crucial for unambiguously assigning the ¹H and ¹³C signals to their respective atoms in the molecular structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a powerful tool for identifying the key functional groups present in the this compound molecule. The spectrum is characterized by strong, distinct absorption bands that confirm its chemical structure. The primary vibrational modes are associated with the lactone carbonyl, the nitrile group, the aromatic ring system, and the carbon-chlorine bond. For related cyanocoumarin derivatives, the nitrile (C≡N) stretching vibration appears around 2200 cm⁻¹, while the lactone carbonyl (C=O) stretch is observed near 1720 cm⁻¹. nih.gov
Table 1: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C≡N Stretch | Nitrile | ~2225 |
| C=O Stretch | α,β-Unsaturated Lactone | ~1730 |
| C=C Stretch | Aromatic Ring | ~1610, ~1480 |
Note: The values are based on typical frequencies for these functional groups in similar chemical environments.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry confirms the molecular weight of this compound and provides insight into its structural stability and fragmentation pathways under ionization. The molecular formula is C₁₀H₄ClNO₂.
The mass spectrum is expected to show a distinct molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks: [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of about 3:1. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule. nih.gov
A common fragmentation pathway for coumarins involves the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the lactone ring, leading to the formation of a stable benzofuran-type radical cation. Another predictable fragmentation is the loss of the chlorine radical.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (for ³⁵Cl) | Description |
|---|---|---|
| [C₁₀H₄³⁵ClNO₂]⁺ | 205 | Molecular Ion ([M]⁺) |
| [C₁₀H₄³⁷ClNO₂]⁺ | 207 | Isotopic Molecular Ion ([M+2]⁺) |
| [C₉H₄ClNO]⁺ | 177 | Loss of CO from [M]⁺ |
Electronic Absorption and Emission Properties
The photophysical behavior of this compound is defined by its interaction with ultraviolet and visible light, leading to electronic absorption and fluorescence emission.
UV-Visible Absorption Spectroscopy
The UV-Visible absorption spectrum of this compound is dictated by the π-conjugated system of the coumarin (B35378) core. While specific experimental data is limited, analogous compounds such as 6-fluoro coumarin exhibit strong absorption in the UVA range, with a λmax around 319 nm. The presence of the electron-withdrawing chloro and cyano groups influences the electronic transitions within the molecule. The absorption spectrum typically arises from π→π* transitions within the aromatic system.
Table 3: Estimated UV-Visible Absorption Data for this compound
| Solvent | Estimated λmax (nm) | Electronic Transition |
|---|
Note: This value is an estimation based on the absorption of structurally similar 6-substituted coumarins.
Fluorescence Spectroscopy: Emission Wavelengths and Intensities
Coumarin derivatives are well-known for their fluorescent properties. The emission spectrum is a result of the molecule returning to its ground state from an excited electronic state. For 6-fluoro coumarin, a structurally similar compound, fluorescence emission is observed at approximately 416 nm, corresponding to blue-purple light. It is anticipated that this compound would also exhibit fluorescence in the blue region of the visible spectrum. The intensity and exact wavelength of the emission can be influenced by factors such as solvent polarity.
Table 4: Estimated Fluorescence Emission Data for this compound
| Solvent | Estimated Excitation λmax (nm) | Estimated Emission λmax (nm) |
|---|
Note: These values are estimations based on the photophysical properties of structurally analogous coumarins.
Photoluminescence Quantum Yields (PLQY)
Photoluminescence quantum yield (PLQY) is a critical parameter for assessing the efficiency of a fluorophore. It is defined as the ratio of photons emitted to the photons absorbed. After a thorough review of scientific databases and literature, no specific experimental data for the photoluminescence quantum yields of this compound in various solvents could be located. Such studies are essential to quantify its emission efficiency and to understand the influence of the chloro and cyano substituents on the de-excitation pathways of the coumarin core.
Stokes Shift Analysis
The Stokes shift, the difference in wavelength between the maxima of the absorption and emission spectra, is a key characteristic of a fluorescent molecule, with larger shifts being beneficial for avoiding self-quenching and improving detection sensitivity. A detailed analysis of the Stokes shift for this compound in a range of solvents with varying polarities has not been reported in the literature. Consequently, a data table of Stokes shifts for this specific compound cannot be generated at this time. Such an analysis would provide valuable insights into the geometric relaxation of the molecule in the excited state.
Solvatochromic Effects and Intermolecular Interactions
Solvatochromism, the change in the color of a substance with a change in solvent polarity, is a well-documented phenomenon for many coumarin derivatives and is indicative of changes in the electronic distribution upon excitation.
Influence of Solvent Polarity on Spectral Shifts
While it is generally expected that coumarins with electron-withdrawing groups like the cyano group and a halogen like chlorine would exhibit solvatochromic behavior, specific studies detailing the absorption and emission spectral shifts of this compound in a series of different solvents are not available. Therefore, a quantitative analysis of the influence of solvent polarity on its spectral properties cannot be provided.
Determination of Ground and Excited-State Dipole Moments
The change in dipole moment between the ground and excited states is a measure of the charge redistribution upon photoexcitation and is often determined from solvatochromic data using models such as the Lippert-Mataga equation. As no solvatochromic data for this compound has been published, the ground and excited-state dipole moments for this compound have not been experimentally determined or computationally reported.
Intermolecular Charge Transfer (ICT) Mechanisms
The presence of a donor-acceptor system within a molecule can lead to an intramolecular charge transfer (ICT) character in the excited state. For many coumarins, the lactone group acts as an acceptor, and substituents on the benzene ring can act as donors or acceptors, influencing the ICT process. While the 3-cyano group is a strong electron-withdrawing group and the 6-chloro substituent also has an electron-withdrawing nature, a mechanistic study specifically detailing the ICT processes in this compound upon excitation is not available in the scientific literature.
Mechanistic Studies of Optical Response to Environmental Stimuli
Coumarin derivatives are often explored as sensors due to their responsive optical properties to environmental changes such as pH, viscosity, or the presence of specific analytes. rsc.orgresearchgate.net However, there are no specific studies in the reviewed literature that investigate the mechanistic response of this compound's optical properties to such environmental stimuli. Research in this area would be necessary to explore its potential applications as a chemical sensor.
Fluorescence Quenching Studies (e.g., by metal ions)
The interaction of fluorophores with metal ions can lead to a decrease, or quenching, of their fluorescence intensity. This phenomenon is a cornerstone for the design of "turn-off" fluorescent sensors. The quenching can occur through several mechanisms, including electron transfer, energy transfer, and the formation of a non-fluorescent ground-state complex. For many coumarin derivatives, the presence of specific metal ions such as Fe³⁺ and Al³⁺ has been shown to induce fluorescence quenching. However, dedicated studies detailing the fluorescence quenching of this compound by a range of metal ions, including the mechanism of interaction and quenching efficiency, are not prominently reported.
Without specific experimental data for this compound, a representative data table illustrating quenching effects cannot be generated. Such a table would typically include parameters like the Stern-Volmer quenching constant (Ksv), the bimolecular quenching rate constant (kq), and the change in fluorescence intensity upon addition of various metal ions.
Protonation Equilibria and pH-Sensitivity via Spectroscopic Probes
The fluorescence of many coumarin derivatives is sensitive to the pH of their environment. This sensitivity arises from the protonation or deprotonation of functional groups on the coumarin core, which alters the electronic structure and, consequently, the photophysical properties of the molecule. This characteristic is harnessed in the development of fluorescent pH indicators. For instance, coumarins bearing amino or hydroxyl groups often exhibit distinct absorption and emission profiles in acidic versus alkaline media. The ground and excited state acidity constants (pKa and pKa*) are key parameters determined from spectroscopic titrations to quantify this pH sensitivity.
While the pH-dependent behavior of numerous coumarin derivatives has been thoroughly investigated, specific studies focusing on the protonation equilibria of this compound are not found in the available scientific literature. Therefore, the generation of a data table summarizing the absorption and emission maxima at different pH values, as well as the corresponding pKa values for this compound, is not feasible at this time.
Computational and Theoretical Investigations of 6 Chloro 3 Cyanocoumarin
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to determining the electronic structure and properties of molecules. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) has become a primary method for electronic structure calculations in chemistry due to its favorable balance of accuracy and computational cost. semanticscholar.orgnih.gov It is used to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties of coumarin (B35378) derivatives. thenucleuspak.org.pk For molecules similar to 6-Chloro-3-cyanocoumarin, calculations are often performed using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve reliable results. dergipark.org.tr
DFT calculations provide the ground-state optimized geometry, which is the lowest energy conformation of the molecule. From this geometry, various properties can be derived. For instance, in a study on the closely related 6-bromo-3-cyanocoumarin, DFT was used to investigate its structural and electronic properties. researchgate.net These calculations reveal key bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.
Table 1: Selected Optimized Geometrical Parameters (Calculated)
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C2=O1 | 1.21 | O1-C2-C3 |
| C3-C11 | 1.43 | C2-C3-C4 |
| C11≡N12 | 1.16 | C3-C11-N12 |
| C6-Cl7 | 1.75 | C5-C6-Cl7 |
Note: Data presented is representative of typical DFT calculations for similar coumarin structures.
To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is widely employed. rsc.orgresearchgate.net This method is an extension of DFT used to calculate vertical excitation energies, which correspond to the absorption of light in the UV-Visible spectrum. mdpi.comsphinxsai.com TD-DFT can predict the maximum absorption wavelength (λmax), oscillator strengths (a measure of transition probability), and the nature of the electronic transitions involved (e.g., which molecular orbitals are involved). rsc.org
For coumarin derivatives, TD-DFT calculations help in understanding their photophysical properties. mdpi.com The calculations can show how substituents, like the chloro and cyano groups in this compound, influence the absorption spectra. Typically, the lowest energy transition in such molecules is a π → π* transition, often corresponding to the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
Table 2: Calculated Electronic Absorption Properties (TD-DFT)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S0 → S1 | 3.25 | 381 | 0.55 | HOMO → LUMO (95%) |
| S0 → S2 | 3.90 | 318 | 0.21 | HOMO-1 → LUMO (88%) |
| S0 → S3 | 4.21 | 294 | 0.15 | HOMO → LUMO+1 (75%) |
Note: Values are hypothetical and representative for demonstrating the output of TD-DFT calculations on coumarin systems.
Molecular Orbital Analysis and Reactivity Prediction
The analysis of molecular orbitals provides a qualitative framework for understanding chemical reactivity and stability.
Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcome of chemical reactions by focusing on the interactions between the HOMO and LUMO of the reacting species. taylorandfrancis.comyoutube.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital devoid of electrons, acts as an electron acceptor. taylorandfrancis.com
The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter for assessing the kinetic stability of a molecule. taylorandfrancis.com A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. taylorandfrancis.comsapub.org In coumarin systems, the HOMO is typically localized over the benzopyrone ring system, while the LUMO is often distributed over the electron-withdrawing groups, such as the cyano group at the C3 position. researchgate.netresearchgate.net
Table 3: Frontier Molecular Orbital Energies and Related Properties
| Parameter | Energy (eV) |
|---|---|
| E(HOMO) | -7.20 |
| E(LUMO) | -3.15 |
| Energy Gap (ΔE) | 4.05 |
Note: Values are representative for substituted cyanocoumarins and are derived from DFT calculations.
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of bonding and intramolecular interactions. mpg.dewisc.edu It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonds (donors), as well as empty antibonds (acceptors). uba.ar
This analysis is particularly useful for quantifying delocalization effects and charge transfer interactions within a molecule. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy E(2) associated with a donor-acceptor interaction. A higher E(2) value indicates a stronger interaction. For this compound, significant interactions would be expected between the lone pairs of the oxygen and chlorine atoms and the π* antibonding orbitals of the aromatic system and the cyano group, indicating intramolecular charge transfer.
Table 4: Second-Order Perturbation Analysis of Donor-Acceptor Interactions (NBO)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(2) O1 | π*(C3-C4) | 22.5 |
| LP(3) Cl7 | π*(C5-C6) | 5.8 |
| π(C5-C6) | π*(C3-C4) | 18.2 |
| π(C9-C10) | π*(C11-N12) | 15.4 |
Note: LP denotes a lone pair. The data is illustrative of typical intramolecular interactions in such systems.
Prediction of Molecular Properties
The computational methods described above allow for the prediction of a wide range of molecular properties that are essential for understanding the chemical nature of this compound. These global reactivity descriptors are derived from the FMO energies and provide a quantitative measure of chemical reactivity.
Ionization Potential (I) ≈ -E_HOMO
Electron Affinity (A) ≈ -E_LUMO
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electronegativity (χ) = (I + A) / 2
Electrophilicity Index (ω) = χ² / (2η)
These parameters, along with properties like the dipole moment and polarizability, provide a comprehensive theoretical profile of the molecule. sapub.org For example, a high electrophilicity index suggests the molecule will behave as a strong electrophile in reactions.
Table 5: Calculated Global Reactivity Descriptors and Molecular Properties
| Property | Predicted Value | Unit |
|---|---|---|
| Ionization Potential (I) | 7.20 | eV |
| Electron Affinity (A) | 3.15 | eV |
| Chemical Hardness (η) | 2.025 | eV |
| Chemical Softness (S) | 0.247 | eV⁻¹ |
| Electronegativity (χ) | 5.175 | eV |
| Electrophilicity Index (ω) | 6.60 | eV |
| Dipole Moment (μ) | 5.5 | Debye |
Note: These values are calculated from the representative FMO energies listed in Table 3.
Dipole Moments and Polarizability
The distribution of electrons within a molecule is fundamental to its chemical and physical properties. Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying this distribution through the calculation of dipole moments and polarizability.
Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property is a key determinant of a molecule's intermolecular interactions and its nonlinear optical response. Computational studies on related coumarin structures allow for the calculation of average polarizability, providing a quantitative measure of this electronic flexibility.
Table 1: Calculated Electronic Properties of a Representative Coumarin Derivative
| Property | Description | Typical Computational Finding |
| Ground-State Dipole Moment (µg) | A measure of the molecule's polarity in its lowest energy state. | Calculated using methods like DFT. |
| Excited-State Dipole Moment (µe) | A measure of the molecule's polarity after absorbing light. | Typically larger than the ground-state dipole moment, indicating charge transfer upon excitation. |
| Polarizability (α) | The ability of the electron cloud to be distorted by an electric field. | Quantifies the molecule's response to external fields and influences NLO properties. |
Note: Specific values for this compound require dedicated computational studies. The findings are based on general principles observed in related coumarin derivatives.
Non-Linear Optical (NLO) Properties
Molecules with extensive π-conjugated systems and significant charge asymmetry, like many coumarin derivatives, are candidates for materials with Non-Linear Optical (NLO) properties. These materials can alter the properties of light passing through them, which is essential for technologies in photonics and optoelectronics.
Computational chemistry serves as a primary tool for predicting the NLO response of a molecule. Key parameters such as the first hyperpolarizability (β) and second hyperpolarizability (γ) are calculated to assess this potential. A high hyperpolarizability value indicates a strong NLO response. Theoretical studies on various coumarin-based molecules have demonstrated that their calculated NLO values can be superior to reference materials like urea. For this compound, the presence of the electron-withdrawing chloro (–Cl) and cyano (–CN) groups on the coumarin framework is expected to enhance its intramolecular charge-transfer characteristics and, consequently, its NLO properties. Theoretical studies on similar structures, such as 3-Acetyl-6-Bromocoumarin, confirm the utility of computational methods in evaluating these properties.
Correlation of Experimental X-ray Photoelectron Spectroscopy (XPS) with Theoretical Binding Energies
X-ray Photoelectron Spectroscopy (XPS) is an experimental technique that measures the binding energies of core-level electrons, providing information about the elemental composition and chemical states of atoms in a molecule. Computational chemistry can predict these core-level binding energies, offering a powerful tool for interpreting and validating experimental XPS spectra.
Theoretical calculations of the electronic structure of coumarin and its derivatives have shown good agreement with experimental XPS data. By calculating the theoretical binding energies for the carbon (C 1s), oxygen (O 1s), and chlorine (Cl 2p) core levels of this compound, researchers can assign specific peaks in the experimental spectrum to individual atoms within the molecule. This correlation is vital for confirming the molecule's structure and understanding how the electronic environment of each atom is affected by its neighbors. Discrepancies between theoretical and experimental values can often be explained by considering effects such as electron correlation and final-state relaxation, further refining the theoretical models.
Reaction Mechanism Elucidation via Computational Modeling
Understanding how a molecule reacts is fundamental to synthetic chemistry. Computational modeling provides a virtual laboratory to explore reaction pathways, transition states, and intermediates that may be difficult or impossible to observe experimentally.
Investigation of Reaction Pathways and Selectivity
The coumarin ring system possesses multiple sites for potential chemical reactions. For 3-cyanocoumarins, the C-4 position is known to be particularly reactive. Computational modeling can elucidate the reasons for this selectivity. By mapping the potential energy surface for a given reaction, chemists can compare the activation energies for reactions occurring at different sites. The pathway with the lowest activation energy is the most kinetically favorable.
For this compound, theoretical studies can model the approach of various reagents to different positions on the coumarin core. These models can calculate the energy barriers for bond formation and breaking, thereby predicting the most likely reaction products. For instance, in reactions like C-4 acylation, computational analysis can reveal why the addition of a reactant at this position is more favorable than at other sites, such as the C-5 or C-7 positions.
Stability Prediction of Possible Intermediates and Products
During a chemical reaction, transient species known as intermediates are often formed. The stability of these intermediates can significantly influence the course and outcome of the reaction. Computational chemistry allows for the calculation of the relative energies of various possible intermediates and final products.
By determining the thermodynamic stability of these species, researchers can predict which products are most likely to form. For multi-step reactions involving this compound, DFT calculations can be used to optimize the geometry and calculate the energy of each potential intermediate and product. This information is crucial for designing synthetic routes that favor the formation of a desired product while minimizing unwanted side reactions. These computational approaches have become an indispensable part of modern mechanistic studies.
Structure-Property Relationship Studies through Computational Approaches
The relationship between a molecule's chemical structure and its physical, chemical, and biological properties is a cornerstone of chemical science. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies use computational approaches to build mathematical models that correlate molecular structure with specific properties.
For a series of compounds related to this compound, computational methods can be used to calculate a variety of molecular descriptors. These can include electronic properties (like dipole moment and orbital energies), steric properties (like molecular volume and surface area), and topological indices. By statistically correlating these descriptors with experimentally measured properties (such as NLO activity, fluorescence quantum yield, or biological activity), a predictive QSAR/QSPR model can be developed.
These models are invaluable in rational drug design and materials science. They allow scientists to predict the properties of novel, unsynthesized coumarin derivatives, thereby guiding the design of new molecules with enhanced or specific desired characteristics. This in silico screening process saves significant time and resources compared to traditional synthesis and testing methods.
Advanced Materials Applications and Optoelectronic Research
Application in Laser Dyes and Fluorescent Brighteners
Coumarin (B35378) derivatives are renowned for their strong fluorescence and have been extensively utilized as laser dyes and fluorescent brighteners. nih.govresearchgate.net The fluorescence properties of coumarins are highly sensitive to the nature and position of substituents on the coumarin ring. Electron-withdrawing groups, such as the chloro and cyano moieties present in 6-Chloro-3-cyanocoumarin, can significantly influence the intramolecular charge transfer (ICT) character of the molecule, which in turn affects its absorption and emission spectra.
While direct experimental data on this compound as a laser dye is not extensively documented, the known structure-property relationships within the coumarin family allow for informed predictions. The presence of the cyano group at the 3-position, a common feature in many commercial laser dyes, is known to enhance fluorescence quantum yields. The chloro group at the 6-position can further modulate the electronic properties, potentially leading to shifts in the emission wavelength and improved photostability, a critical factor for laser dye performance. nih.gov
Table 1: Predicted Photophysical Properties of this compound based on Analogous Coumarin Dyes
| Property | Predicted Characteristic for this compound | Rationale |
| Emission Range | Blue to Green | Based on the emission of similarly substituted coumarins. |
| Quantum Yield | Potentially High | The 3-cyano group is known to enhance fluorescence efficiency. |
| Photostability | Moderate to High | Halogen substitution can sometimes improve photostability. |
| Tunability | Likely | The emission wavelength is expected to be solvent-dependent due to ICT character. |
Development for Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
The development of efficient and stable emitters is a cornerstone of organic light-emitting diode (OLED) technology. Coumarin derivatives have been investigated as fluorescent dopants in the emissive layer of OLEDs, contributing to bright and color-pure emissions. The electron-deficient nature of the coumarin ring, further enhanced by the chloro and cyano substituents in this compound, makes it a promising candidate for an electron-transporting or emissive material in optoelectronic devices.
Computational studies on similar coumarin structures have shown that strategic substitution can tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This tuning is crucial for achieving efficient charge injection and transport in OLEDs, as well as for controlling the emission color. The predicted electronic properties of this compound suggest its potential as a blue or green emitting dopant.
Utilization in Dye-Sensitized Solar Cells (DSSCs)
In the realm of renewable energy, dye-sensitized solar cells (DSSCs) have emerged as a promising photovoltaic technology. The efficiency of a DSSC is heavily reliant on the properties of the sensitizing dye, which is responsible for light absorption and electron injection into the semiconductor electrode. Coumarin-based dyes have been extensively explored as sensitizers due to their high molar extinction coefficients, good photostability, and tunable electronic properties. researchgate.netnih.govrsc.orgnih.gov
Design of Chemosensors and Optical Probes
The inherent fluorescence of the coumarin core makes it an excellent platform for the design of chemosensors and optical probes. The principle behind many coumarin-based sensors is the modulation of their fluorescence in the presence of a specific analyte. This can occur through various mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and Förster resonance energy transfer (FRET).
While specific studies on this compound as a chemosensor are not prevalent, related compounds such as 4-chloro-3-nitrocoumarin (B1585357) have been successfully employed for the detection of analytes like aluminum ions and fluoride. researchgate.net The electron-withdrawing nature of the substituents in this compound could make its fluorescence sensitive to changes in its electronic environment, suggesting its potential for development into a sensor for pH or specific metal ions.
Role as Corrosion Inhibitors in Industrial and Chemical Systems
The corrosion of metals is a significant industrial problem, and the development of effective and environmentally friendly corrosion inhibitors is an ongoing area of research. Organic molecules containing heteroatoms (such as oxygen and nitrogen) and π-electrons can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. Coumarin derivatives have shown considerable promise as corrosion inhibitors for various metals in acidic media. nih.govnih.gov
A study on the closely related compound, 6-chloro-3-chloromethylcoumarin, demonstrated its effectiveness as a corrosion inhibitor for mild steel. bohrium.com The inhibitive action is attributed to the adsorption of the coumarin molecules on the metal surface. It is highly probable that this compound would exhibit similar or even enhanced corrosion inhibition properties due to the presence of the nitrogen atom in the cyano group, which can also participate in the adsorption process.
Table 2: Predicted Corrosion Inhibition Properties of this compound
| Metal | Corrosive Medium | Predicted Inhibition Efficiency | Adsorption Mechanism |
| Mild Steel | Acidic (e.g., HCl) | High | Physisorption and Chemisorption |
| Aluminum | Chloride-containing | Moderate to High | Formation of a protective film |
| Copper | Acidic | Moderate | Adsorption via heteroatoms and π-electrons |
Charge-Transfer Agent Capabilities
Intramolecular charge transfer (ICT) is a fundamental process in many photophysical and photochemical phenomena. In donor-acceptor substituted coumarins, photoexcitation can lead to a significant redistribution of electron density from the donor to the acceptor part of the molecule. This ICT character is responsible for the large Stokes shifts and the sensitivity of their fluorescence to the solvent polarity. mdpi.comresearchgate.net
In this compound, the coumarin ring itself can act as an acceptor, and the chloro and cyano groups further enhance its electron-accepting nature. While it lacks a strong electron-donating group, the inherent charge transfer characteristics of the coumarin system are still present. This property is crucial for its potential applications in non-linear optics and as a component in larger charge-transfer complexes.
Versatility as Chemical Building Blocks for Complex Architectures
Beyond its direct applications, this compound serves as a versatile synthetic intermediate for the construction of more complex molecular architectures. The chloro and cyano groups offer reactive sites for a variety of chemical transformations. For instance, the chloro group can be displaced through nucleophilic aromatic substitution, allowing for the introduction of different functional groups. The cyano group can be hydrolyzed, reduced, or participate in cycloaddition reactions.
Related compounds like 4-chloro-3-formylcoumarin have been extensively used as building blocks for the synthesis of fused heterocyclic systems with interesting biological and photophysical properties. rsc.org Similarly, this compound can be envisioned as a starting material for the synthesis of novel coumarin-fused heterocycles, expanding the chemical space for the discovery of new materials and bioactive molecules.
Future Research Directions and Outlook
Exploration of Novel and Sustainable Synthetic Methodologies
The future synthesis of 6-Chloro-3-cyanocoumarin and its derivatives is poised to move towards greener and more efficient methodologies. Traditional synthesis routes for coumarins, such as the Pechmann, Knoevenagel, Perkin, and Wittig reactions, often involve harsh conditions and the use of hazardous reagents. iajesm.inbenthamdirect.comeurekaselect.com The development of novel synthetic strategies will likely focus on addressing these limitations.
Key areas for future research include:
Green Chemistry Approaches: There is a growing emphasis on environmentally friendly synthetic methods. benthamdirect.comeurekaselect.com This includes the use of ultrasound and microwave-assisted synthesis, ionic liquids, deep eutectic solvents, and solvent-free or grinding methods. benthamdirect.comeurekaselect.comtandfonline.com These techniques can lead to shorter reaction times, higher yields, and a reduction in toxic waste. benthamdirect.com
Biocatalysis: The use of enzymes as catalysts in the synthesis of coumarin (B35378) derivatives is a promising green alternative. iajesm.inrsc.org Biocatalytic methods offer high selectivity and operate under mild conditions, minimizing the environmental impact. iajesm.in Research into enzymes that can facilitate the specific chlorination and cyanation of the coumarin scaffold would be a significant advancement.
One-Pot and Multi-Component Reactions: Designing synthetic pathways where multiple reaction steps are carried out in a single pot without the isolation of intermediates can significantly improve efficiency. nih.govnih.gov The development of novel multi-component reactions for the direct synthesis of this compound from simple precursors would be a valuable contribution. nih.gov
| Synthetic Approach | Advantages | Key Research Focus |
| Green Chemistry | Reduced waste, lower energy consumption, safer reaction conditions. benthamdirect.com | Development of solvent-free methods and use of greener catalysts. benthamdirect.comtandfonline.com |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. iajesm.in | Discovery and engineering of enzymes for specific coumarin synthesis. iajesm.inrsc.org |
| One-Pot Reactions | Increased efficiency, reduced purification steps, time and resource saving. nih.govnih.gov | Design of novel multi-component reactions for direct synthesis. nih.gov |
Advanced Functionalization for Tailored Spectroscopic and Photophysical Properties
The photophysical properties of coumarin dyes can be precisely tuned by modifying their molecular structure. nih.gov For this compound, future research will focus on advanced functionalization to tailor its absorption and emission characteristics for specific applications.
Future research directions in this area include:
Substitution Effects: Systematic studies on the introduction of various electron-donating and electron-withdrawing groups at different positions of the this compound scaffold can lead to a deeper understanding of structure-property relationships. nih.govresearchgate.net This will enable the rational design of derivatives with desired spectroscopic properties, such as large Stokes shifts and high fluorescence quantum yields. nih.gov
π-System Extension: Expanding the π-conjugated system of the coumarin core is an effective strategy to red-shift the absorption and emission spectra. nih.govrsc.orgresearchgate.net This can be achieved by fusing aromatic rings or introducing conjugated substituents. nih.govrsc.org
Silylation: The introduction of silyl (B83357) groups can enhance the photophysical properties and photostability of coumarin dyes by promoting covalent bonding within a host matrix. researchgate.net
| Functionalization Strategy | Effect on Properties | Potential Applications |
| Substituent Introduction | Tuning of absorption/emission wavelengths, quantum yield, and Stokes shift. nih.govnih.gov | Fluorescent probes, sensors, imaging agents. nih.govnih.gov |
| π-System Extension | Red-shift in absorption and emission, increased fluorescence. rsc.orgresearchgate.net | Near-infrared (NIR) probes, organic light-emitting diodes (OLEDs). |
| Silylation | Improved photostability and quantum yield. researchgate.net | Solid-state lighting, dye-sensitized solar cells. |
Integration into Hybrid Material Systems for Enhanced Functionality
The incorporation of this compound derivatives into hybrid material systems is a promising avenue for creating materials with novel and enhanced functionalities. The unique properties of the coumarin core can be combined with those of other materials to develop advanced functional systems.
Future research will likely explore:
Coumarin-Polymer Conjugates: Covalently linking this compound to polymer backbones can lead to fluorescent polymers with applications in sensing, imaging, and optoelectronics.
Hybridization with Nanomaterials: Integrating coumarin derivatives with nanoparticles, such as quantum dots or gold nanoparticles, can result in hybrid materials with unique optical and electronic properties, suitable for applications in bioimaging and diagnostics.
Coumarin-Based Metal-Organic Frameworks (MOFs): The use of functionalized coumarins as organic linkers in the construction of MOFs can lead to materials with tunable porosity and fluorescence, which could be used for chemical sensing and gas storage.
Deeper Theoretical Understanding of Reactivity, Electronic Structure, and Photophysics
Computational and theoretical studies are crucial for gaining a deeper understanding of the fundamental properties of this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for investigating the electronic structure, reactivity, and photophysical properties of molecules. nih.govasrjetsjournal.org
Future theoretical research should focus on:
Reactivity Descriptors: Calculation of global and local reactivity descriptors can provide insights into the molecule's reactivity and help predict the sites for electrophilic and nucleophilic attack. asrjetsjournal.org
Excited State Dynamics: Detailed computational studies of the excited state properties can elucidate the mechanisms of fluorescence and other photophysical processes, aiding in the design of more efficient fluorescent materials. nih.gov
Solvent Effects: Investigating the influence of different solvent environments on the photophysical properties through computational models can help in selecting the optimal medium for specific applications.
Emerging Non-Biological Applications of this compound Derivatives
While coumarins have been extensively studied for their biological activities, there is a growing interest in their non-biological applications, particularly in materials science. nih.govresearchgate.net The unique photophysical properties of this compound make it a promising candidate for various technological applications.
Emerging non-biological applications to be explored include:
Fluorescent Probes and Sensors: The sensitivity of the coumarin fluorescence to the local environment can be exploited to develop chemosensors for the detection of metal ions, anions, and other small molecules. nih.gov
Organic Light-Emitting Diodes (OLEDs): Coumarin derivatives with high fluorescence quantum yields and good charge transport properties are potential materials for use as emitters in OLEDs.
Dye-Sensitized Solar Cells (DSSCs): Functionalized coumarins can act as photosensitizers in DSSCs, absorbing light and injecting electrons into a semiconductor material to generate electricity. nih.gov
Photochromic Materials: The development of coumarin derivatives that can undergo reversible photochemical reactions could lead to their use in photochromic materials for applications such as optical data storage and smart windows.
Q & A
Basic Research Questions
Q. What synthetic methods are commonly used to prepare 6-Chloro-3-cyanocoumarin, and how can reaction conditions be optimized for higher yields?
- Methodology : The Pechmann condensation is a key method, involving acid-catalyzed condensation of phenolic derivatives (e.g., 6-chlororesorcinol) with β-keto esters. Critical parameters include catalyst choice (e.g., sulfuric acid or trifluoroacetic acid), temperature control (60–80°C), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the product .
Q. How is this compound structurally characterized, and what spectroscopic markers are diagnostic?
- Methodology :
- IR Spectroscopy : The carbonyl (C=O) stretch appears at ~1726 cm⁻¹, and the nitrile (C≡N) stretch at ~2228 cm⁻¹ .
- NMR : Key signals include:
- ¹H-NMR : Aromatic protons at δ 7.50–7.95 ppm (coupled doublets/dd) and a singlet for the cyano-substituted proton at δ 8.72 ppm.
- ¹³C-NMR : Distinct peaks at ~161.5 ppm (carbonyl carbon) and ~113–154 ppm (aromatic carbons) .
Q. What are the primary biological activities reported for this compound, and how are these assays designed?
- Methodology : Common assays include:
- Enzyme Inhibition : Testing against carbonic anhydrase isoforms via UV-Vis kinetic assays using 4-nitrophenyl acetate as a substrate .
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Assay Standardization : Control variables such as solvent (DMSO concentration ≤1%), pH, and incubation time.
- Structural Verification : Confirm compound purity via HPLC and compare spectroscopic data with literature (e.g., δ 8.72 ppm in ¹H-NMR for cyano group) .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to reconcile discrepancies across studies, accounting for cell line heterogeneity or enzyme isoform specificity .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound derivatives?
- Methodology :
- Analog Synthesis : Systematically modify substituents (e.g., replacing Cl with Br or varying cyano positioning) .
- Biological Profiling : Test derivatives against a panel of enzymes (e.g., cyclooxygenase-2, carbonic anhydrase IX) to identify key functional groups.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and affinity differences .
Q. How can fluorescence properties of this compound be leveraged in imaging or sensing applications?
- Methodology :
- Spectral Analysis : Measure excitation/emission spectra in solvents of varying polarity to assess Stokes shift and quantum yield.
- Cellular Imaging : Use confocal microscopy to track localization in live cells, optimizing parameters like concentration (<10 µM) and incubation time .
Methodological Best Practices
Q. What steps ensure reproducibility in synthesizing this compound derivatives?
- Protocol :
- Catalyst Purity : Use freshly distilled trifluoroacetic acid to avoid side reactions.
- Reaction Monitoring : Employ TLC (silica gel, ethyl acetate/hexane 3:7) to track progress.
- Yield Optimization : Reflux under inert atmosphere (N₂/Ar) to prevent oxidation .
Q. How should researchers design dose-response studies to evaluate toxicity or efficacy?
- Guidelines :
- Dose Range : Test 5–7 concentrations spanning two orders of magnitude (e.g., 0.1–100 µM).
- Controls : Include vehicle-only and positive controls (e.g., doxorubicin for cytotoxicity).
- Data Analysis : Fit curves using nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
